4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione
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Overview
Description
4-(3-Bromo-4-methoxyphenyl)piperidine-2,6-dione is a chemical compound with a unique structure that includes a piperidine ring substituted with a bromo and methoxy group on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione typically involves the reaction of 3-bromo-4-methoxybenzaldehyde with piperidine-2,6-dione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include steps such as recrystallization or chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-4-methoxyphenyl)piperidine-2,6-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromo group to a hydrogen or other functional groups.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce dehalogenated compounds .
Scientific Research Applications
4-(3-Bromo-4-methoxyphenyl)piperidine-2,6-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of 4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione involves its interaction with specific molecular targets. The bromo and methoxy groups on the phenyl ring can participate in hydrogen bonding or hydrophobic interactions with proteins or enzymes, affecting their activity. The piperidine ring may also play a role in stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)piperidine-2,6-dione: Similar structure but lacks the methoxy group.
4-(4-Bromophenyl)piperidine-2,6-dione: Similar structure but with the bromo group in a different position.
Uniqueness
4-(3-Bromo-4-methoxyphenyl)piperidine-2,6-dione is unique due to the presence of both bromo and methoxy groups on the phenyl ring, which can influence its reactivity and binding properties. This combination of functional groups may provide distinct advantages in specific applications, such as increased selectivity or potency in biological assays .
Properties
IUPAC Name |
4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c1-17-10-3-2-7(4-9(10)13)8-5-11(15)14-12(16)6-8/h2-4,8H,5-6H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBSHLLOOFBEOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC(=O)C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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